(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl group at the first position, a nitro group at the third position, and an acetonitrile group at the fifth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of ethylhydrazine with ethyl cyanoacetate, followed by nitration. The general synthetic route can be summarized as follows:
Formation of the pyrazole ring: Ethylhydrazine reacts with ethyl cyanoacetate under basic conditions to form the pyrazole ring.
Nitration: The resulting pyrazole compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration step to ensure better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired cyclization product.
Major Products Formed
Reduction: (1-amino-3-nitro-1H-pyrazol-5-yl)acetonitrile.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole core is a common motif in many biologically active molecules, and modifications to its structure can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The nitro group can be reduced to an amino group, which is a common feature in many drugs.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mechanism of Action
The mechanism of action of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-3-amino-1H-pyrazol-5-yl)acetonitrile: Similar structure but with an amino group instead of a nitro group.
(1-ethyl-3-nitro-1H-pyrazol-4-yl)acetonitrile: Similar structure but with the nitro group at the fourth position instead of the third.
Uniqueness
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the nitro group at the third position and the ethyl group at the first position provides a distinct set of chemical properties that can be exploited in various fields of research and industry.
Biological Activity
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitro group at the 3-position and the acetonitrile side chain contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that may interact with cellular components such as proteins and nucleic acids, leading to diverse biological effects .
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound were evaluated for their minimum inhibitory concentrations (MICs) against various pathogens. The following table summarizes the antimicrobial potency of selected pyrazole derivatives:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
4a | 0.22 | Bactericidal |
5a | 0.25 | Bactericidal |
7b | 0.20 | Bactericidal |
This compound | TBD | TBD |
These results indicate that pyrazole derivatives can effectively inhibit bacterial growth, making them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that certain pyrazole derivatives could inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. A study reported that specific derivatives exhibited selectivity towards COX-2 over COX-1, suggesting potential therapeutic uses in treating inflammatory diseases .
Cancer Cell Line Studies
A significant body of research has focused on the antitumor activity of pyrazole derivatives. For example, a study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The findings indicated that some compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5o | SiHa (cervical) | 3.60 ± 0.45 |
5d | PC-3 | 2.97 ± 0.88 |
Control | HEK293T | >50 |
This selectivity is crucial for minimizing side effects in cancer therapy .
Properties
IUPAC Name |
2-(2-ethyl-5-nitropyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-10-6(3-4-8)5-7(9-10)11(12)13/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVQNVPWGTXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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